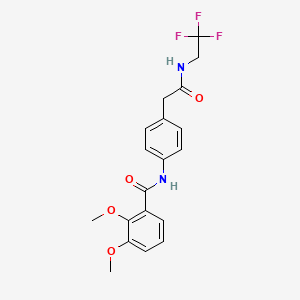![molecular formula C16H11N5O3S2 B2590829 N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1203288-83-8](/img/structure/B2590829.png)
N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c][1,2,5]thiadiazole derivatives are recognized to possess potent pharmacological activities including anticancer potential . They are often included into a wide variety of biologically active compounds and various photovoltaic devices .
Synthesis Analysis
In one study, a thiadiazole-based covalent triazine framework nanosheet was constructed by introducing an electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazol-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into the 2D framework .Molecular Structure Analysis
The structure of newly synthesized compounds was established by means of elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry .Chemical Reactions Analysis
The F-CTF-3 nanosheet exhibits high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching, among various amines .Physical And Chemical Properties Analysis
The F-CTF-3 nanosheet exhibits high stability, high porosity, and high fluorescence performance and has a rich electron-deficient unit in the pore channel .Wissenschaftliche Forschungsanwendungen
Photovoltaics
The benzo[c][1,2,5]thiadiazole (BTZ) motif in this compound is extensively researched for its application in photovoltaic devices. The electron donor-acceptor (D-A) systems based on BTZ are known for their ability to enhance the efficiency of organic solar cells. These systems can be tailored to optimize light absorption and charge transport properties, making them highly effective in converting solar energy into electrical energy .
Fluorescent Sensors
The compound’s BTZ core is also valuable in the development of fluorescent sensors. These sensors can detect various analytes, including metal ions and organic molecules, by exhibiting changes in fluorescence upon binding with the target analyte. This property is particularly useful in environmental monitoring and biomedical diagnostics .
Visible-Light Organophotocatalysts
Recent studies have explored the use of BTZ-based compounds as visible-light organophotocatalysts. These photocatalysts can drive chemical reactions under visible light, offering a green and sustainable alternative to traditional methods that require harsh conditions or expensive catalysts. This application is significant in organic synthesis and environmental remediation .
Photoredox Amination
The compound has been investigated for its role in photoredox amination reactions. This process involves the direct conversion of C(sp2)–H bonds to C(sp2)–N bonds under visible light without the need for additional photocatalysts. This method is efficient and atom-economical, making it valuable for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals .
Antitumor Activity
Benzothiazole derivatives, including those with BTZ motifs, have shown promising antitumor activities. These compounds can inhibit the growth of cancer cells by interfering with various cellular processes. Research in this area focuses on optimizing the structure to enhance selectivity and potency against specific cancer types .
Antimicrobial Properties
The compound’s structure also lends itself to antimicrobial applications. Benzothiazole derivatives are known for their ability to combat bacterial and fungal infections. This makes them potential candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Photodynamic Therapy (PDT)
In the field of cancer treatment, the compound can be used in photodynamic therapy (PDT). This involves using light-activated compounds to generate reactive oxygen species that can kill cancer cells. The BTZ motif’s ability to absorb light and produce reactive species makes it suitable for this application, offering a targeted and minimally invasive treatment option .
Neuroprotective Agents
Research has also explored the neuroprotective potential of benzothiazole derivatives. These compounds can protect neurons from damage caused by oxidative stress and other neurotoxic factors. This application is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
RSC Publishing - Organic Chemistry Frontiers RSC Publishing - Chemical Communications Springer - Medicinal Chemistry Research X-MOL - Photodynamic Therapy
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[4-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3S2/c22-13(18-10-3-1-4-11-14(10)21-26-20-11)7-9-8-25-16(17-9)19-15(23)12-5-2-6-24-12/h1-6,8H,7H2,(H,18,22)(H,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEKZZCZJKBESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

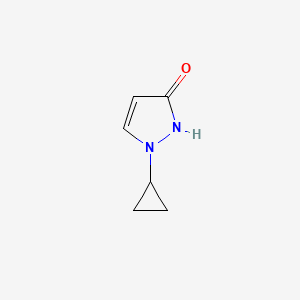
![4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2590751.png)
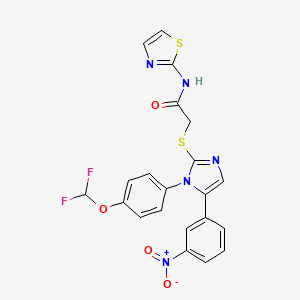
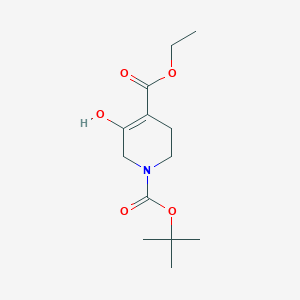
![[3-(2-Phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate](/img/structure/B2590755.png)
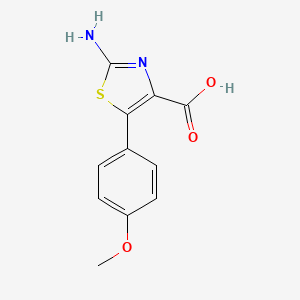
![(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2590758.png)

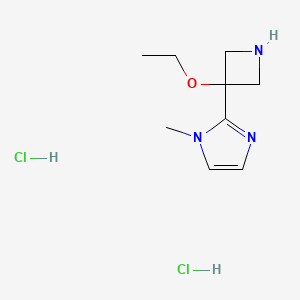

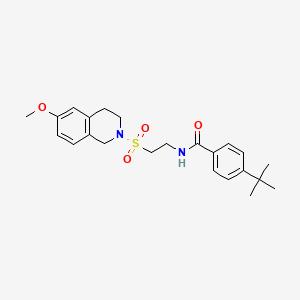
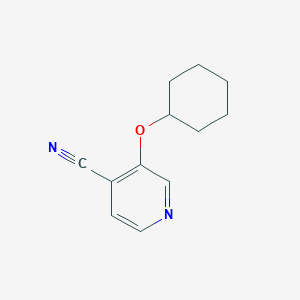
![N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2590766.png)
